2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a quinazolinone moiety, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized from anthranilic acid and acetic anhydride, followed by cyclization to form 2-methyl-4-oxoquinazoline.
Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the quinazolinone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its structural features are beneficial.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
2-methyl-4-oxoquinazoline: A key intermediate in the synthesis process.
N-phenylacetamides: A class of compounds with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is unique due to its combination of dichlorophenoxy and quinazolinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-14-26-20-8-3-2-7-18(20)23(30)28(14)17-6-4-5-16(12-17)27-22(29)13-31-21-10-9-15(24)11-19(21)25/h2-12H,13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWVINTDNUTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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